6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione
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Overview
Description
6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione is a complex organic compound that features a triazine ring substituted with a naphthyl group and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of 2-naphthylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-naphthylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (amines, thiols, alkoxides)
Major Products Formed
Oxidation: Quinones
Reduction: Amines, alcohols
Substitution: Substituted triazine derivatives
Scientific Research Applications
6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl-selenyl acetic acid derivatives: These compounds share the naphthyl group but differ in their functional groups and overall structure.
Indole derivatives: These compounds contain a different heterocyclic ring system but exhibit similar biological activities.
Uniqueness
6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its combination of a triazine ring with a naphthyl and anilino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62332-01-8 |
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Molecular Formula |
C19H14N4S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
6-(2-naphthalen-1-ylanilino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C19H14N4S2/c24-18-21-17(22-19(25)23-18)20-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H3,20,21,22,23,24,25) |
InChI Key |
XJWCVRAKMLAXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3NC4=NC(=S)NC(=S)N4 |
Origin of Product |
United States |
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